1,1'-(1,2-Ethanediyl)bis[1-methyl-silane]
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Overview
Description
1,1’-(1,2-Ethanediyl)bis[1-methyl-silane] is a chemical compound with the molecular formula C4H14Si2. It is also known by its CAS number 4405-22-5. This compound is used in various scientific and industrial applications, particularly in the synthesis of organosilicon ceramic precursors .
Mechanism of Action
Target of Action
This compound is a type of organosilicon compound, which are generally used in the synthesis of various materials .
Mode of Action
It is known that this compound is used in the synthesis of cobalt or iron organosilicon ceramic precursors . These precursors, under thermal conversion, give mixed Si/C/M/O ceramics .
Biochemical Pathways
The compound’s role in the synthesis of ceramic precursors suggests it may influence the formation of these materials .
Result of Action
The result of 2,5-disilahexane’s action is the formation of cobalt or iron organosilicon ceramic precursors . These precursors, when subjected to thermal conversion, yield mixed Si/C/M/O ceramics .
Action Environment
The action of 2,5-disilahexane is likely influenced by various environmental factors, such as temperature, which is crucial for the thermal conversion process .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(1,2-Ethanediyl)bis[1-methyl-silane] can be synthesized through several methods. One common approach involves the reaction of dichloromethylsilane with ethylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 1,1’-(1,2-Ethanediyl)bis[1-methyl-silane] often involves large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced catalysts and optimized reaction conditions is crucial for achieving high production rates .
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,2-Ethanediyl)bis[1-methyl-silane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: It can undergo substitution reactions with halogens and other reactive groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The reactions typically occur under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include silanol derivatives, simpler silane compounds, and various substituted silanes. These products have diverse applications in materials science and chemical synthesis .
Scientific Research Applications
1,1’-(1,2-Ethanediyl)bis[1-methyl-silane] has several scientific research applications:
Chemistry: It is used in the synthesis of organosilicon compounds and as a precursor for ceramic materials.
Biology: It is used in the development of biocompatible materials and drug delivery systems.
Medicine: It is explored for its potential in creating advanced medical devices and implants.
Industry: It is used in the production of high-performance materials, coatings, and adhesives.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(methylsilyl)ethane: Similar in structure but with different reactivity and applications.
1,1’-(1,2-Dimethyl-1,2-ethanediyl)bis[benzene]: A related compound with different functional groups and properties.
Uniqueness
1,1’-(1,2-Ethanediyl)bis[1-methyl-silane] is unique due to its specific molecular structure, which allows it to form stable and versatile bonds with various elements. This property makes it particularly valuable in the synthesis of advanced materials and chemical compounds .
Properties
InChI |
InChI=1S/C4H10Si2/c1-5-3-4-6-2/h3-4H2,1-2H3 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAUGYMORQSGPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]CC[Si]C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4405-22-5 |
Source
|
Record name | 1,4-Dimethylsilylethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Upon heating 2,5-disilahexane to 1000°C under argon, a multiphase ceramic material is formed. This process involves several steps:
- Initial Cross-linking (120°C): Remaining Si-H bonds in the molecule react, leading to the formation of a cross-linked network. []
- Ligand Transformation (120-300°C): Reactions involving the elimination or incorporation of CO ligands occur, often incorporating oxygen and carbon into the structure. []
- Mineralization (>300°C): Hydrogen and methane are released as the organic components of the precursor decompose, leading to the formation of an inorganic network. []
- High-Temperature Phase Formation (1000°C): At this temperature, metal-rich nodules embedded within a matrix are observed. X-ray analysis reveals the presence of Co₂Si within this structure. []
- Carbothermal Reduction (1000-1400°C): Further heating triggers the release of CO, accompanied by the formation of SiO₂, SiC, and CoSi phases. []
A: When 2,5-disilahexane reacts with cobalt carbonyl (Co₂(CO)₈), it forms organosilicon cobalt precursors. These precursors, upon pyrolysis under argon, yield unique ceramic materials. [, ] The cobalt plays a crucial role in directing the phase formation and microstructure of the resulting ceramic. For instance, Co₂Si is detected in the material pyrolyzed at 1000°C, and further heating leads to the formation of CoSi alongside SiC and SiO₂. [] This demonstrates the significant impact of transition metals on the thermal conversion process and final material properties.
ANone: Characterizing the complex structures formed during the pyrolysis of 2,5-disilahexane requires a combination of techniques:
- NMR and IR Spectroscopy: These methods are crucial in the initial stages to analyze the structure of the organosilicon precursors before pyrolysis. They provide information about the presence of specific chemical bonds and functional groups. []
- X-ray Diffraction: This technique identifies the crystalline phases present in the final ceramic material, such as Co₂Si, SiC, and SiO₂. [, ]
- Raman Spectroscopy: This method complements X-ray diffraction by providing information about the presence of amorphous phases, which may not be detectable by X-ray diffraction. []
- Transmission Electron Microscopy (TEM): TEM offers insights into the morphology and microstructure of the ceramic, revealing features like metal-rich nodules embedded in the matrix. []
- Magnetic Susceptibility Measurements: This technique helps to characterize the magnetic properties of the ceramic materials, which can be influenced by the presence and distribution of metal particles. []
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